molecular formula C53H70N12O20 B1496590 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 CAS No. 891198-38-2

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Cat. No.: B1496590
CAS No.: 891198-38-2
M. Wt: 1195.2 g/mol
InChI Key: IUIVVOHCYZAJIV-PFQABZGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is a synthetic peptide substrate known for its high selectivity towards matrix metalloproteases (MMPs), particularly MMP-12. This compound is often used in biochemical assays to study the activity of MMPs due to its fluorescence resonance energy transfer (FRET) properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ plays a crucial role in biochemical reactions as a fluorogenic substrate. It interacts primarily with matrix metalloproteinases, including MMP-12, MMP-13, and MMP-9. The interaction with MMP-12 is highly selective, with a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . This selectivity allows researchers to study the enzymatic activity of MMP-12 with minimal interference from other MMPs. The peptide’s interaction with MMP-13 and MMP-9 is less pronounced, with kcat/Km values of 0.53 · 10⁵ M⁻¹s⁻¹ and 0.33 · 10⁵ M⁻¹s⁻¹, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ can change over time. The stability of the peptide is crucial for accurate measurements, and it is typically stored at temperatures below -15°C to maintain its integrity . Over time, the peptide may degrade, leading to a decrease in fluorescence signal. Long-term studies have shown that the peptide remains stable under proper storage conditions, allowing for consistent and reliable results in in vitro and in vivo experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Mca) to a resin, followed by sequential addition of the remaining amino acids (Pro, Leu, Gly, Leu, Glu, Glu, Ala, Dap) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final amino acid (Dap(Dnp)) is then added, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: primarily undergoes enzymatic reactions, particularly with MMPs. The compound is designed to be cleaved by MMPs, resulting in a fluorescent signal due to the release of the Dnp group.

Common Reagents and Conditions

The reactions involving this compound typically require the presence of MMPs, which can be sourced from biological samples or recombinant proteins. The reaction conditions are usually optimized for the specific MMP being studied, including appropriate buffer systems and pH levels.

Major Products Formed

The major product of the reaction is the fluorescent molecule resulting from the cleavage of the Dnp group. This fluorescence can be quantified to measure MMP activity.

Scientific Research Applications

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is widely used in scientific research due to its high selectivity and sensitivity for MMP-12. It is employed in studies related to:

  • Cancer Research: : Investigating the role of MMPs in tumor invasion and metastasis.

  • Inflammation Studies: : Understanding the involvement of MMPs in inflammatory diseases.

  • Drug Development: : Screening potential MMP inhibitors for therapeutic applications.

Comparison with Similar Compounds

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is unique in its high selectivity for MMP-12 compared to other MMPs. Similar compounds include:

  • Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: : Another FRET substrate with different selectivity profiles for MMPs.

  • This compound: : Similar structure but with variations in amino acid sequences to target different MMPs.

These compounds are used in similar applications but may have different affinities and specificities for various MMPs.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H70N12O20/c1-26(2)18-36(61-53(79)39-8-7-17-63(39)43(67)20-29-21-46(72)85-41-23-31(84-6)10-11-32(29)41)49(75)56-25-42(66)58-37(19-27(3)4)52(78)60-35(14-16-45(70)71)51(77)59-34(13-15-44(68)69)50(76)57-28(5)48(74)62-38(47(54)73)24-55-33-12-9-30(64(80)81)22-40(33)65(82)83/h9-12,21-23,26-28,34-39,55H,7-8,13-20,24-25H2,1-6H3,(H2,54,73)(H,56,75)(H,57,76)(H,58,66)(H,59,77)(H,60,78)(H,61,79)(H,62,74)(H,68,69)(H,70,71)/t28-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVVOHCYZAJIV-PFQABZGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H70N12O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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